二苯胺哌嗪-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine-1-carboxylic acid diphenylamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of piperazine compounds. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from a precursor, yielding a 23% final product . Another example is the synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions, which is a concise and modular approach . Additionally, modifications to the piperazine ring, such as the introduction of nitrogen into the aromatic ring or expansion to a bicyclic moiety, have been used to improve bioavailability and retain biological activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal packing of piperazinediones derived from various precursors has been determined, revealing different hydrogen-bonding networks and supramolecular organizations . The introduction of substituents can influence the molecular dipoles and the overall crystal packing .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperazine-derived Lewis basic catalysts is one such reaction, which can yield high enantioselectivities and isolated yields . The reactivity of these compounds can be tuned by modifying substituents on the piperazine ring, which can affect the catalyst's enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of polar or dipolar substituents can affect the compound's solubility and its ability to form specific supramolecular structures . These properties are crucial for the compound's biological activity and its potential as a pharmaceutical agent. Some piperazine derivatives also exhibit calcium antagonistic and antioxidative activities, which can be evaluated through biological assays . The bioavailability and serum half-life of these compounds are important factors in their development as drugs .

科学研究应用

抗血小板聚集活性

已合成并评估哌嗪衍生物抑制血小板聚集的潜力。值得注意的是,具有哌嗪骨架的化合物,例如N1-[1-(4-溴苄基)-3-哌啶基羰基]-N4-(2-氯苯基)-哌嗪氢溴酸盐,在 0.06 μM 的浓度下表现出显着的抗血小板聚集特性。这表明二苯胺哌嗪-1-甲酸衍生物在开发治疗与血小板聚集相关的疾病方面的潜在应用 (Youssef 等,2011 年)。

抗癌活性

新型化合物 4-甲基-哌嗪-1-碳二硫酸 3-氰基-3,3-二苯基丙酯盐酸盐 (TM-208) 已显示出有希望的体内和体外抗癌活性且毒性低。这突出了二苯胺哌嗪-1-甲酸衍生物在癌症治疗中的治疗潜力,展示了它们有效抑制肿瘤生长的能力 (Jiang 等,2007 年)。

抗抑郁特性

哌嗪衍生物 4-(1-苯基-1H-吡唑-4-基甲基)-哌嗪-1-甲酸乙酯 (PPMP) 表现出抗抑郁样作用,暗示了血清素能和儿茶酚胺能系统的参与。这表明哌嗪衍生物在开发新的抑郁症治疗方法中的潜力 (Galdino 等,2015 年)。

抗菌和抗氧化活性

哌嗪衍生物还被发现具有显着的抗菌和抗氧化活性,表明它们在中枢神经系统之外具有广泛的潜在治疗应用。例如,由 1-(1,4-苯并二氧杂环-2-羰基)哌嗪合成的化合物已显示出对细菌和真菌菌株的有希望的结果,以及中等的抗氧化活性 (Mallesha & Mohana,2011 年)。

安全和危害

属性

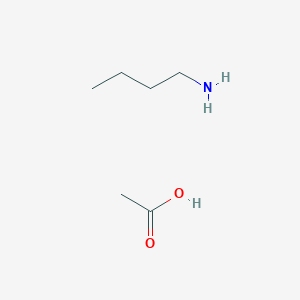

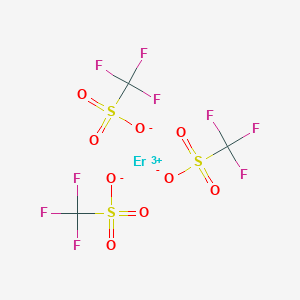

IUPAC Name |

N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSOLXZAPIGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328487 |

Source

|

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-1-carboxylic acid diphenylamide | |

CAS RN |

1804-36-0 |

Source

|

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)